Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-imidazol-1-yl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid-related disorders.
Uniqueness
Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate is unique due to its specific structure that combines an amino group, an ethyl ester, and an imidazole ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)5-11-4-3-10-6-11/h3-4,6-7H,2,5,9H2,1H3 |
InChI Key |
PHVGMSRHXDMDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1)N |
Origin of Product |
United States |
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